2-Amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with thiourea and α-haloketones, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-Amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase and lipoxygenase, and influences signaling pathways related to inflammation and cell proliferation
Comparison with Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the cyclohexyl group.
2-Amino-4-methylthiazole: Another analog with a methyl group instead of the cyclohexyl group, showing different pharmacokinetic properties.
2-Amino-5-phenylthiazole: Contains a phenyl group, offering different interactions and activities compared to the cyclohexyl derivative.
Uniqueness: 2-Amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid is unique due to its cyclohexyl group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-amino-5-cyclohexyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h6H,1-5H2,(H2,11,12)(H,13,14) |
InChI Key |
ZLEHDVHROUZOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(N=C(S2)N)C(=O)O |
Origin of Product |
United States |
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